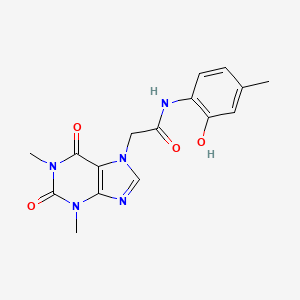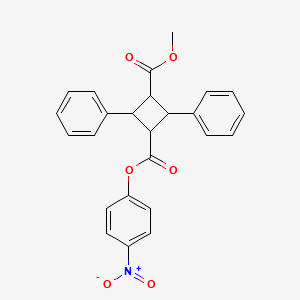
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the pyrrolidone family. Brivaracetam has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Mecanismo De Acción
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione's mechanism of action is thought to involve modulation of neurotransmitter release by binding to SV2A. This binding is believed to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a high affinity for SV2A, with a binding affinity that is 15 times higher than that of levetiracetam, another anticonvulsant drug that also targets SV2A. 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure frequency and severity in both animal models and human clinical trials. It has also been shown to have a low potential for drug interactions and a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for SV2A, which makes it a potent modulator of neurotransmitter release. However, its low yield in the synthesis process and high cost may limit its use in certain experiments.
Direcciones Futuras
Future research on 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further studies could explore the optimal dosing and administration of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione to maximize its therapeutic effects. Finally, research could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Métodos De Síntesis
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione can be synthesized by reacting 3-bromobenzoyl chloride with N-Boc-4-morpholine-2,5-dione in the presence of a base, followed by deprotection of the Boc group using trifluoroacetic acid. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of epilepsy. It has been shown to have a high affinity for the synaptic vesicle protein 2A (SV2A), which plays a key role in the release of neurotransmitters. By binding to SV2A, 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is thought to modulate neurotransmitter release, leading to its anticonvulsant effects.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAAAGJFDKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)

![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)
![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)

